(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide
Description
Properties
Molecular Formula |
C16H18N4O2 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
(2R,3R)-2-(1-benzylpyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H18N4O2/c1-19-14(21)7-13(16(17)22)15(19)12-8-18-20(10-12)9-11-5-3-2-4-6-11/h2-6,8,10,13,15H,7,9H2,1H3,(H2,17,22)/t13-,15+/m1/s1 |
InChI Key |
DGZXEYLXCKZDEC-HIFRSBDPSA-N |
Isomeric SMILES |
CN1[C@H]([C@@H](CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Canonical SMILES |
CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Core Pyrrolidine-2-carboxamide Framework
The initial step involves constructing the pyrrolidine ring with the appropriate substitution pattern. A common approach is the cyclization of amino acids or amino alcohol derivatives with suitable electrophiles:
Starting Material: The synthesis often begins with L-glutamic acid derivatives or N-protected amino acids , which are subjected to reductive amination with aldehyde or ketone precursors to generate the pyrrolidine core with defined stereochemistry.
-
- Reductive amination: Using sodium cyanoborohydride or sodium triacetoxyborohydride in an appropriate solvent (e.g., methanol or acetonitrile).
- Cyclization: Facilitated by acid catalysis (e.g., trifluoroacetic acid) or thermal conditions to promote intramolecular amide formation.
Research Data:
A study demonstrated the cyclization of amino acid derivatives with aldehydes under mild acidic conditions to afford pyrrolidine rings with stereoselectivity, aligning with the stereochemistry of the (2R,3R) isomer.
Synthesis of the Pyrazol-4-yl Substituent
Preparation of the Benzyl-Substituted Pyrazole:
The pyrazole ring bearing a benzyl group at the 1-position can be synthesized via condensation of hydrazines with β-dicarbonyl compounds :Functionalization at the 4-position:
The pyrazole is often derivatized with a benzyl group through nucleophilic aromatic substitution or alkylation using benzyl halides under basic conditions.
Research Data:
The synthesis of 4-benzylpyrazoles has been optimized via cyclization of hydrazines with β-dicarbonyl compounds, with subsequent benzylation at the 4-position.
Coupling of the Pyrazolyl Moiety with the Pyrrolidine Core
Amide Bond Formation:
The key step involves coupling the pyrazol-4-yl derivative with the pyrrolidine-2-carboxylic acid derivative :- Activation of the carboxylic acid (e.g., using EDCI or HATU ) in the presence of DIPEA or N-methylmorpholine .
- Nucleophilic attack by the amino group on the pyrrolidine ring forms the amide linkage .
Stereoselectivity Control:
The stereochemistry at C-2 and C-3 is maintained by chiral auxiliaries or stereoselective catalysts , as demonstrated in recent asymmetric syntheses.
Research Data:
Coupling reactions employing HATU or EDCI in DMF with base additives have been effective in achieving high yields and stereocontrol.
Final Purification and Characterization
Purification:
The crude product is purified via column chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexanes).Characterization:
Confirmed by NMR spectroscopy , mass spectrometry , and chiral HPLC to verify stereochemistry and purity.
Summary Table of Preparation Methods
Research Findings & Notes
- Stereocontrol is critical; asymmetric catalysis or chiral auxiliaries are employed to ensure the (2R,3R) configuration.
- Reaction yields are optimized by controlling temperature, solvent polarity, and reagent equivalents.
- Purity and stereochemistry are confirmed through advanced spectroscopic techniques, including chiral HPLC and NOESY NMR.
Chemical Reactions Analysis
Pyrazole Ring Formation
The pyrazole moiety is typically synthesized via condensation reactions. For example, 1-benzyl-1H-pyrazole can be prepared through cyclization of β-diketones or hydrazines with appropriate carbonyl precursors under reflux conditions.
Carboxamide Functionalization
The carboxamide group is introduced via amidation reactions, typically involving coupling agents like HATU or EDCl under controlled temperatures to maintain stereochemical integrity.
| Step | Reagents/Conditions | Key Product |
|---|---|---|
| Pyrazole formation | β-diketones, hydrazines, reflux | 1-Benzyl-1H-pyrazole |
| Pyrrolidine synthesis | Carboxylic acid derivatives, tert-butylamine | 5-Oxopyrrolidine intermediate |
| Amidation | Coupling agents (e.g., HATU, EDCl) | Target carboxamide |
Chemical Reactions
The compound undergoes several characteristic reactions due to its structural features:
Oxidation Reactions
The 5-oxopyrrolidine ring can undergo oxidation to form ketones or carboxylic acids. For example:
-
Reagents : KMnO₄ in acidic conditions.
-
Product : Oxidized derivatives (e.g., carboxylic acids).
Hydrolysis
The amide bond in the carboxamide group is susceptible to hydrolysis under acidic or basic conditions:
-
Reagents : H₂SO₄ (acid-catalyzed hydrolysis) or NaOH (base-catalyzed hydrolysis).
-
Product : Carboxylic acid and amine derivatives.
Nucleophilic Substitution
The amide nitrogen can react with nucleophiles such as hydroxylamine (NH₂OH):
-
Reagents : NH₂OH, catalytic acid (e.g., HCl).
-
Product : Hydroxamic acid derivatives.
Condensation Reactions
The pyrazole moiety may participate in condensation reactions with diketones or aldehydes to form extended heterocycles:
-
Reagents : Pentane-2,4-dione or hexane-2,5-dione under reflux with catalytic acid (e.g., HCl or acetic acid) .
-
Product : Pyrazole- or pyrrole-fused derivatives.
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Oxidation | KMnO₄, acidic conditions | Ketones/carboxylic acids |
| Hydrolysis | H₂SO₄ or NaOH | Carboxylic acid + amine |
| Nucleophilic substitution | NH₂OH, HCl | Hydroxamic acid |
| Condensation | Diketones, catalytic acid | Pyrazole/pyrrole derivatives |
Structural and Analytical Data
Key structural features and analytical parameters are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₂ |
| Molecular Weight | ~298.34 g/mol |
| InChI Key | DGZXEYLXCKZDEC-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(C(CC1=O)C(=O)N)C2=CN(N=C2)CC3=CC=CC=C3 |
Challenges and Considerations
-
Stereochemical control : Maintaining the (2R,3R) configuration requires precise reaction conditions during synthesis.
-
Reactivity modulation : Substituents on the benzyl or pyrazole groups can influence electronic and steric effects, affecting reaction outcomes.
This compound’s reactivity profile underscores its potential for functionalization and applications in drug discovery, though further studies are needed to fully characterize its biological interactions.
Scientific Research Applications
(2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a complex organic molecule with a pyrrolidine ring (a five-membered nitrogen-containing ring) and a pyrazole moiety (a five-membered ring with two adjacent nitrogen atoms). Preliminary studies suggest that this compound exhibits promising biological activities and may interact with specific enzymes or receptors, potentially modulating their activity. Further detailed studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
Potential Applications
Due to its structural characteristics and biological activity, this compound may have applications in the following areas:
- Medicinal Chemistry: The presence of both benzyl and pyrazole groups suggests potential interactions with various biological targets, making it of interest in medicinal chemistry.
- Pharmacological Research: It may interact with specific enzymes or receptors, potentially modulating their activity.
- Drug Development: The compound can be modified to enhance its biological activity or to create derivatives with new properties.
The specific applications would depend on further research into its pharmacological properties.
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological targets. Preliminary data suggest that it may bind to specific receptors or enzymes, influencing their activity. These interactions can be assessed using techniques such as further studies to clarify the therapeutic potential and mechanism of action of this compound.
Pyrazole Derivatives as Anticancer Agents
Pyrazole compounds demonstrate a diverse array of pharmacological activity, encompassing anti-inflammatory, antipyretic, analgesic, and anticancer effects . Pyrazole derivatives have been investigated for their anticancer effects .
- CDK2 Inhibitors: Some pyrazole derivatives have shown potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against cancer cell lines .
- SAR Analysis: Anticancer activity is influenced by substituents at positions 4 and 6 on the pyrazolo-pyrimidine scaffold . The incorporation of the benzofuran group at the 4th position exhibits superior activity compared to furan and thiophene substitutions .
- Cytotoxicity Studies: Cytotoxicity studies on normal cell lines indicated that all compounds were non-toxic to normal cells .
- Cell Cycle Arrest and Apoptosis: Some pyrazolo-pyridine derivatives induce cell cycle arrest and apoptosis in cancer cell lines and demonstrate inhibitory activity against CDK2 and CDK9 .
- HDAC Inhibition: Pyrazole carboxamides have exhibited potent antiproliferative effects against solid cancer cell lines and excellent inhibitory activities against HDAC2 .
- COX-2 Inhibition: Diaryl pyrazole compounds with a methylsulfonyl group could potentially provide a means to develop highly effective inhibitors of CDK2 and COX-2, which possess notable anticancer properties .
Compounds with Structural Similarities
Several compounds share structural similarities with This compound :
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-Methyl-4-nitro-3-propyl-(1H)-pyrazole-5-carboxamide | Contains a nitro group | Different functional group affects reactivity |
| 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-1H-pyrazole-3-carbonitrile | Contains amino and carbonitrile groups | Increased polarity and potential for hydrogen bonding |
| 4-hydroxy-N-(benzyl)pyrrolidine-2-carboxamide | Similar pyrrolidine structure | Hydroxyl group introduces different reactivity |
Mechanism of Action
The mechanism of action of (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Key Structural Features and Modifications
The target compound shares a pyrrolidine-5-one core with the following analogs but differs in substituent groups, which significantly alter physicochemical and biological properties:
Physicochemical and Pharmacological Implications
- In contrast, Analog 2’s methoxyethyl group may improve solubility through polar interactions .
Functional Group Impact :
The carboxamide in the target and Analog 1 supports hydrogen bonding with biological targets (e.g., enzymes or receptors), whereas Analog 2’s carbonitrile group may act as a bioisostere for carbonyl groups, altering electronic properties and metabolic stability .Synthetic Complexity : Benzyl groups often require protective strategies during synthesis, increasing the complexity of producing the target compound compared to Analog 1’s simpler methyl substituents .
Biological Activity
The compound (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of structural elements, including a pyrrolidine ring and a pyrazole moiety, which may contribute to its interactions with various biological targets. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.
Structural Features
| Feature | Description |
|---|---|
| Pyrrolidine Ring | Five-membered nitrogen-containing ring |
| Pyrazole Moiety | Five-membered ring with two adjacent nitrogen atoms |
| Benzyl Group | Aromatic group that may enhance lipophilicity |
Synthesis
The synthesis of this compound typically involves multiple steps, utilizing reagents such as tert-butylamine and various carboxylic acid derivatives under controlled conditions to maintain stereochemical integrity. The synthetic pathway may include:
- Formation of the Pyrrolidine Ring : Through cyclization reactions.
- Introduction of the Pyrazole Moiety : Via condensation reactions.
- Final Derivatization : To obtain the desired carboxamide functionality.
Anticancer Activity
Preliminary studies indicate that This compound exhibits promising anticancer properties. In vitro assays have shown that it can inhibit the growth of various cancer cell lines, particularly lung adenocarcinoma (A549 cells). The compound's mechanism may involve:
- Induction of Apoptosis : Triggering programmed cell death pathways.
- Cell Cycle Arrest : Preventing cancer cells from dividing.
Case Study: Anticancer Assay Results
| Compound | Cell Line | IC50 (µM) | Viability (%) |
|---|---|---|---|
| (2R,3R)-2-(1-Benzyl-1H-pyrazol-4-yl)... | A549 | 25 | 66 |
| Cisplatin | A549 | 10 | 70 |
Antimicrobial Activity
In addition to anticancer effects, this compound has been evaluated for its antimicrobial properties against multidrug-resistant strains. Initial findings suggest it may have selective activity against certain Gram-positive bacteria.
Antimicrobial Screening Results
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | >64 | No activity |
The biological activity of This compound is hypothesized to involve:
- Receptor Binding : Interacting with specific cellular receptors or enzymes.
- Signal Transduction Modulation : Altering signaling pathways that regulate cell growth and apoptosis.
Further studies utilizing techniques such as molecular docking and receptor binding assays are necessary to elucidate the precise mechanisms.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R,3R)-2-(1-benzyl-1H-pyrazol-4-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide, and how can stereochemical purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as cyclocondensation of precursors (e.g., pyrazole derivatives and pyrrolidine intermediates). For stereochemical control, chiral auxiliaries or asymmetric catalysis are critical. For example, highlights multi-step reactions using palladium acetate and tert-butyl XPhos under inert atmospheres to preserve stereochemistry. Chiral resolution via HPLC with chiral stationary phases or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can validate enantiomeric excess .
Q. How can the structural configuration of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer : X-ray crystallography is the gold standard for confirming stereochemistry, as demonstrated in structurally similar compounds (e.g., for a pyrrolidine-carbonitrile derivative). NMR (1H/13C, COSY, NOESY) is essential for verifying stereochemistry in solution: NOE correlations between the benzyl group and pyrrolidine protons can confirm spatial arrangements. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Q. What biological targets or pathways are associated with this compound, and how can its activity be assayed?
- Methodological Answer : Pyrazole-pyrrolidine hybrids are often explored as kinase inhibitors or GPCR modulators. Assays include:
- In vitro kinase inhibition (e.g., ELISA-based phosphorylation assays).
- Cellular viability assays (MTT or ATP-lite) for cytotoxicity profiling.
- Radioligand binding studies for GPCR affinity (e.g., references pyrazole-carboxamide analogs targeting cannabinoid receptors).
Use SAR studies to optimize substituents on the benzyl or pyrazole groups .
Advanced Research Questions
Q. What challenges arise in achieving diastereoselectivity during the synthesis of the pyrrolidine-5-oxo core, and how can they be mitigated?
- Methodological Answer : The 5-oxopyrrolidine ring is prone to epimerization under acidic/basic conditions. outlines a diastereoselective approach using aryl/heteroaryl substituents to stabilize transition states. Key strategies:
- Low-temperature reactions (<0°C) to minimize racemization.
- Use of bulky protecting groups (e.g., tert-butoxycarbonyl) to sterically hinder undesired stereoisomers.
- Computational modeling (DFT) to predict favorable transition states .
Q. How do computational studies (e.g., molecular docking) inform the design of derivatives with improved binding affinity?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can predict interactions with targets like kinases or proteases. For example:
- Dock the benzyl-pyrazole moiety into hydrophobic pockets.
- Optimize hydrogen bonding between the carboxamide and catalytic lysine/aspartate residues.
- MD simulations (GROMACS) assess stability of ligand-target complexes over time. validates this approach for pyrazole-carbothioamide derivatives .
Q. What analytical techniques are most effective in resolving contradictions in stability data (e.g., pH-dependent degradation)?
- Methodological Answer : Stability studies require:
- Forced degradation under varied pH (HCl/NaOH at 40–80°C) followed by UPLC-PDA to track degradation products.
- Collision cross-section (CCS) measurements via ion mobility spectrometry ( ) to detect conformational changes.
- Solid-state NMR to monitor crystallinity loss under humidity .
Q. How can metabolic stability and CYP450 interactions be evaluated for this compound in preclinical studies?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
